molecular formula C19H21BrN2O2 B335671 (3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE

(3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B335671
M. Wt: 389.3 g/mol
InChI Key: ZFRJLUGLPLLRRV-UHFFFAOYSA-N
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Description

(3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE typically involves the following steps:

    Coupling Reaction: The coupling of the brominated benzoyl compound with 2-ethoxyphenylpiperazine.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of (3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine
  • 1-(3-Fluorobenzoyl)-4-(2-ethoxyphenyl)piperazine
  • 1-(3-Methylbenzoyl)-4-(2-ethoxyphenyl)piperazine

Uniqueness

(3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its analogs.

Properties

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

IUPAC Name

(3-bromophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21BrN2O2/c1-2-24-18-9-4-3-8-17(18)21-10-12-22(13-11-21)19(23)15-6-5-7-16(20)14-15/h3-9,14H,2,10-13H2,1H3

InChI Key

ZFRJLUGLPLLRRV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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